3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5S/c1-25-14-5-2-11(3-6-14)16-10-27-18(20-16)15-9-12-8-13(21(23)24)4-7-17(12)26-19(15)22/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHKRCRRUANTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the chromenone core. The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromenone rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction, generating reactive intermediates that can induce cytotoxic effects. The chromenone core can interact with DNA and proteins, affecting cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
Key Observations:
Amino (SVN series): Enhances hydrogen-bonding capacity, correlating with lower IC50 values in anticancer assays . Halogens (e.g., 2-chlorophenyl in ): Electron-withdrawing groups improve stability and interaction with hydrophobic pockets.
Methoxy (): Electron-donating group may reduce reactivity compared to nitro but improve solubility.
Physicochemical Properties
- Solubility : Nitro groups generally reduce solubility, but the methoxyphenyl moiety may counterbalance this by increasing lipophilicity .
- Crystallinity : Substituent bulkiness (e.g., bromophenyl in ) influences crystal packing and bioavailability. The target compound’s methoxy group may facilitate favorable hydrogen-bonding interactions in solid-state structures .
Biological Activity
The compound 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound by reviewing its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molar mass of approximately 380.37 g/mol. Its structure features a chromenone core linked to a thiazole moiety, which is known for contributing to various biological activities.
Anticancer Properties
Research indicates that thiazole-containing compounds often exhibit significant anticancer activity. The compound has shown promising results in vitro against various cancer cell lines. For instance, studies have reported its cytotoxic effects on human cancer cell lines with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A-431 | 1.98 ± 1.22 |
| Jurkat | 1.61 ± 1.92 |
These values suggest that the compound may be more potent than some established anticancer agents like doxorubicin, particularly due to the synergistic effects of the thiazole and chromenone frameworks .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, the compound may interact with proteins involved in apoptosis regulation and cell cycle progression. Molecular dynamics simulations have suggested that hydrophobic interactions play a crucial role in binding affinity, indicating that structural modifications could enhance activity further .
Study 1: Synthesis and Evaluation
A study conducted by Archana et al. synthesized several derivatives of thiazole-linked compounds, including our target compound, and evaluated their anticancer properties. The results demonstrated a clear structure-activity relationship (SAR), where modifications to the phenyl ring significantly influenced cytotoxicity against cancer cells .
Study 2: Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)
Another investigation focused on related thiazole compounds revealed their ability to inhibit GSK-3β, an important target in cancer therapy. The study highlighted that modifications similar to those present in our compound could enhance GSK-3β inhibition, thereby providing a dual mechanism for anticancer activity .
Q & A
Q. What are the key synthetic routes for preparing 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the coumarin core. A common method involves reacting malonic acid with substituted phenols (e.g., nitrophenol derivatives) in the presence of phosphorus oxychloride and zinc chloride to form 6-nitro-2H-chromen-2-one .
- Step 2 : Thiazole ring synthesis. React 4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to generate a thiazole intermediate .
- Step 3 : Coupling. Use nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki or Ullmann reactions) to attach the thiazole moiety to the coumarin core at position 3 .
Key Considerations : Monitor reaction pH and temperature to avoid nitro-group reduction during coupling.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- NMR : Assign aromatic protons using 2D-COSY and HSQC to resolve overlapping signals from the coumarin, thiazole, and methoxyphenyl groups. The nitro group deshields adjacent protons, aiding assignments .
- IR : Confirm the presence of the nitro group (asymmetric stretching ~1520 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₉H₁₃N₃O₅S) with isotopic patterns consistent with sulfur and nitrogen .
Q. What are standard protocols for crystallographic structure validation of this compound?
- Data Collection : Use high-resolution X-ray diffraction (XRD) with Mo-Kα radiation.
- Refinement : Employ SHELXL for small-molecule refinement. Validate hydrogen bonding networks using graph-set analysis (e.g., R₂²(8) motifs for intermolecular interactions) .
- Validation Tools : Check for PLATON alerts (e.g., ADDSYM) to detect missed symmetry or twinning .
Advanced Research Questions
Q. How can synthetic yields be improved for the thiazole-coumarin coupling step?
- Optimization Strategies :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for cross-coupling efficiency. Palladium catalysts often provide higher yields for aryl-thiazole couplings .
- Solvent Effects : Use DMF or THF to stabilize intermediates. Polar aprotic solvents enhance nucleophilicity of the thiazole nitrogen .
- By-Product Analysis : Monitor for dehalogenation or nitro-group reduction via LC-MS. Adjust reducing agents (e.g., avoid H₂ in hydrogenation steps) .
Q. How do substituents (e.g., methoxy vs. nitro groups) influence the compound’s electronic properties and bioactivity?
- Computational Modeling : Perform DFT calculations (e.g., using Gaussian) to map electron density distribution. The nitro group at position 6 increases electron-withdrawing effects, polarizing the coumarin core and enhancing reactivity .
- Biological Assays : Compare IC₅₀ values against analogues lacking the methoxy or nitro groups (e.g., 3-(4-phenylthiazol-2-yl)-2H-chromen-2-one) in enzyme inhibition assays .
- Solubility : LogP calculations predict reduced aqueous solubility due to the hydrophobic thiazole and methoxyphenyl groups. Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro studies .
Q. How can crystallographic data resolve discrepancies in hydrogen bonding patterns?
- Hydrogen Bond Analysis : Use Mercury software to visualize and quantify interactions. The nitro group may form C–H···O bonds with adjacent methoxyphenyl groups, stabilizing the crystal lattice .
- Validation : Compare experimental XRD data with Cambridge Structural Database (CSD) entries for similar coumarin-thiazole hybrids. Address outliers (e.g., bond length deviations >0.02 Å) via Hirshfeld surface analysis .
Q. What experimental designs are recommended for evaluating biological activity while minimizing false positives?
- Assay Selection :
- Antimicrobial : Use microdilution assays (CLSI guidelines) with Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM). Validate via flow cytometry for apoptosis markers .
- Control Experiments : Test for fluorescence interference (common with coumarins) using fluorophore-free assay kits .
Q. How can computational methods predict metabolic stability and toxicity?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate:
- Metabolic Sites : Cytochrome P450-mediated oxidation likely at the methoxy group .
- Toxicity : Check for PAINS alerts (e.g., thiazole-related false positives in high-throughput screens) .
- In Silico Docking : AutoDock Vina can model interactions with target proteins (e.g., COX-2 or topoisomerase II) to prioritize in vitro testing .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR and XRD data for the thiazole ring conformation?
- Root Cause : Solution-phase NMR may show dynamic thiazole ring puckering, while XRD captures a static conformation.
- Resolution : Compare NOESY (NMR) with XRD torsion angles. If discrepancies persist, consider temperature-dependent NMR to probe conformational flexibility .
Q. What steps should be taken if elemental analysis and HRMS data disagree?
- Re-Analysis : Repeat combustion analysis (C, H, N) and HRMS with fresh samples.
- Impurity Check : Use HPLC to detect unreacted intermediates or salts (e.g., ZnCl₂ residues from synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
